molecular formula C5H4Br2N2 B111012 2,4-Dibromopyridin-3-amine CAS No. 102249-45-6

2,4-Dibromopyridin-3-amine

Cat. No.: B111012
CAS No.: 102249-45-6
M. Wt: 251.91 g/mol
InChI Key: FCDIANNJBNOJDX-UHFFFAOYSA-N
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Description

2,4-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions, and an amino group is substituted at the 3rd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyridin-3-amine typically involves the bromination of pyridin-3-amine. One common method includes dissolving 4-bromopyridin-3-amine in trifluoroacetic acid and adding N-bromosuccinimide under an ice bath. The reaction is stirred at 0°C for 24 hours to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The organic phase is washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography is used for purification .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromopyridin-3-amine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is employed in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,4-Dibromopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of bromine atoms and an amino group. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The exact pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where these specific functional groups are required .

Properties

IUPAC Name

2,4-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDIANNJBNOJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624547
Record name 2,4-Dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102249-45-6
Record name 2,4-Dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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